molecular formula C12H13N B018254 N-Methyl-N-naphthylmethylamine CAS No. 14489-75-9

N-Methyl-N-naphthylmethylamine

Cat. No.: B018254
CAS No.: 14489-75-9
M. Wt: 171.24 g/mol
InChI Key: MQRIUFVBEVFILS-UHFFFAOYSA-N
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Description

N-Methyl-N-naphthylmethylamine, also known as this compound, is a useful research compound. Its molecular formula is C12H13N and its molecular weight is 171.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 129392. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

N-Methyl-1-(naphthalen-1-yl)methanamine, also known as N-Methyl-N-naphthylmethylamine, N-Methyl-1-naphthalenemethylamine, or N-Methyl-1-naphthylmethylamine, primarily targets the neurotransmitters serotonin, norepinephrine, and dopamine . These neurotransmitters play crucial roles in mood regulation, alertness, and motor control.

Mode of Action

This compound acts as a releasing agent of serotonin, norepinephrine, and dopamine . It interacts with the transporters of these neurotransmitters, leading to an increase in their concentrations in the synaptic cleft. This results in enhanced neurotransmission, affecting various physiological and psychological processes.

Properties

IUPAC Name

N-methyl-1-naphthalen-1-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-13-9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8,13H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRIUFVBEVFILS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00162834
Record name N-Methyl-N-naphthylmethylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14489-75-9
Record name N-Methyl-1-naphthalenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14489-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-Methyl-N-naphthylmethylamine
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Record name 14489-75-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129392
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Record name N-Methyl-N-naphthylmethylamine
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Record name N-methylnaphthalene-1-methylamine
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Record name N-METHYL-N-NAPHTHYLMETHYLAMINE
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Synthesis routes and methods I

Procedure details

17.6 g of 1-chloromethyl-naphthalene in 40 ml of absolute ethanol is added, dropwise, at 0° to 5°, to 100 ml of a 33% solution of methylamine in absolute ethanol. The mixture is allowed to stand overnight and is then evaporated. The residue is taken up in a little chloroform and washed with 100 ml of 1 N sodium hydroxide solution and with water. The organic phase is dried and evaporated to dryness. The residue is distilled at 0.01 Torr to obtain the heading compound as main fraction, b.p. 85°-87°.
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Synthesis routes and methods II

Procedure details

1.14 g (11.3 mmol), of triethylamine was mixed with a 40% methylamine-methanol solution and 5 ml of the methanol containing 2.00 g (11.3 mmol), of 1-chloromethylnaphthalene was dropped while stirring in an ice bath. After dropping, the reaction mixture was taken out of the ice bath and stirred at room temperature for 60 hours. The solvent was distilled off under reduced pressure and extracted with ether-2N hydrochloric acid. The organic extract was washed with saturated saline and dried with sodium sulfate. Then, the solvent was distilled off under reduced pressure to obtain 1.78 g (yield: 91.9%), of the target compound as a pale yellow oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of N-Methyl-1-naphthalenemethylamine in antifungal research?

A1: While N-Methyl-1-naphthalenemethylamine itself isn't directly investigated for antifungal properties in the provided research, it serves as a key structural element in butenafine hydrochloride [, ]. This compound, a potent antifungal agent belonging to the benzylamine class, demonstrates significant activity against various dermatophytes, including Trichophyton mentagrophytes and Microsporum canis []. The research highlights the importance of N-Methyl-1-naphthalenemethylamine as a building block for developing effective antifungal drugs.

Q2: How does the structure of butenafine hydrochloride, containing N-Methyl-1-naphthalenemethylamine, contribute to its antifungal efficacy?

A2: The research suggests that the structure of butenafine hydrochloride, particularly the presence of N-Methyl-1-naphthalenemethylamine, plays a crucial role in its antifungal activity. While the exact mechanism of action isn't detailed in the provided abstracts, structure-activity relationship studies on similar compounds indicate that the benzylamine moiety, to which N-Methyl-1-naphthalenemethylamine contributes, is essential for their potent antifungal effects []. Additionally, butenafine hydrochloride exhibits long retention in the skin after topical application, which contributes to its efficacy against dermatophytosis [].

Q3: Is N-Methyl-1-naphthalenemethylamine used in analytical methods for other antifungal drugs?

A3: Yes, N-Methyl-1-naphthalenemethylamine is utilized as an internal standard in a high-throughput liquid chromatography/tandem mass spectrometry (LC-MS/MS) method developed for quantifying terbinafine in human plasma []. This method, designed for bioequivalence studies, underscores the utility of N-Methyl-1-naphthalenemethylamine in analytical chemistry for accurate and reliable drug quantification.

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